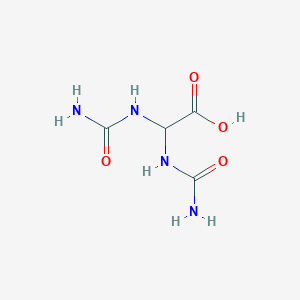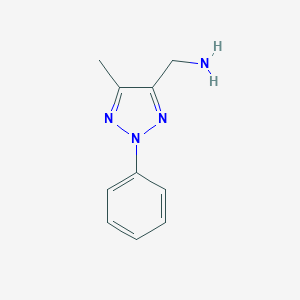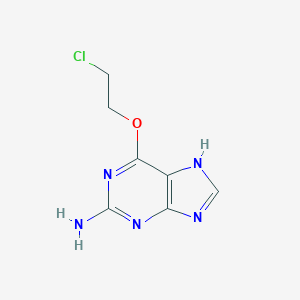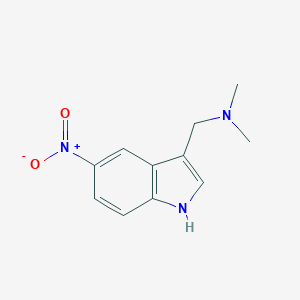
Methyl 3,4-dimethoxycinnamate
Overview
Description
Methyl 3,4-dimethoxycinnamate is an organic compound belonging to the class of alkyl cinnamates. It is derived from the formal condensation of the carboxy group of 3,4-dimethoxycinnamic acid with methanol . The compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of Methyl 3,4-dimethoxycinnamate are uredospore germination and global DNA methylation in Hep3B cells . Uredospores are a type of fungal spore, and their germination is a crucial step in the life cycle of many fungi. On the other hand, DNA methylation is a key epigenetic mechanism that plays a vital role in regulating gene expression.
Mode of Action
This compound acts as an inhibitor of both uredospore germination and global DNA methylation in Hep3B cells . By inhibiting uredospore germination, it can potentially control the spread of certain fungi. Its inhibition of DNA methylation can impact gene expression, potentially influencing various cellular processes.
Result of Action
The inhibition of uredospore germination by this compound could result in the control of fungal spread . Meanwhile, its inhibition of global DNA methylation in Hep3B cells could lead to changes in gene expression , potentially affecting various cellular processes.
Biochemical Analysis
Biochemical Properties
Methyl 3,4-dimethoxycinnamate interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the germination of uredospores, a type of fungal spore . Additionally, it has been observed to inhibit global DNA methylation in Hep3B cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In Hep3B cells, it influences cell function by inhibiting global DNA methylation . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA methylation processes. It inhibits global DNA methylation in Hep3B cells , which could lead to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4-dimethoxycinnamate can be synthesized through the esterification of 3,4-dimethoxycinnamic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the continuous addition of methanol and acid catalyst to a reactor containing 3,4-dimethoxycinnamic acid, followed by purification steps to isolate the desired ester .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4-dimethoxycinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3,4-dimethoxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound has been studied for its effects on DNA methylation and gene expression.
Medicine: Research has shown its potential as an inhibitor of uredospore germination and its role in inhibiting global DNA methylation in Hep3B cells
Comparison with Similar Compounds
3,4-Dimethoxycinnamic Acid: The parent compound from which methyl 3,4-dimethoxycinnamate is derived.
Methyl Cinnamate: Another ester of cinnamic acid, but without the methoxy groups on the aromatic ring.
Uniqueness: this compound is unique due to the presence of methoxy groups on the aromatic ring, which influence its chemical reactivity and biological activity. These methoxy groups make it more effective in certain applications, such as DNA methylation inhibition and fungal spore germination inhibition .
Properties
IUPAC Name |
methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRYDOZRPYFBKO-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-64-5 | |
| Record name | Cinnamic acid, 3,4-dimethoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,4-dimethoxycinnamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of methyl 3,4-dimethoxycinnamate identified in these studies?
A1: this compound acts as a germination inhibitor for uredospores, particularly in rust fungi. This inhibitory effect is specifically attributed to the cis-isomer of the compound. [, ]
Q2: How potent is this compound as a germination inhibitor compared to other natural inhibitors?
A2: While this compound exhibits inhibitory activity, it is considerably less potent than methyl ferulate, another natural inhibitor. The minimum concentration required for 50% inhibition of uredospore germination is around 140 nM for this compound, compared to about 7 nM for methyl cis-ferulate. []
Q3: What is the mechanism behind the varying sensitivity of uredospores to this compound across seasons and spore age?
A3: The sensitivity of uredospores to this compound appears to correlate with the concentration of germination stimulants present within the spores. It has been observed that approximately 100 molecules of n-nonyl alcohol, a known germination stimulant, can counteract the inhibitory effect of a single molecule of methyl cis-ferulate. Therefore, seasonal and age-related variations in spore sensitivity to the inhibitor might be linked to fluctuations in the internal levels of such stimulants. []
Q4: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H14O4, and its molecular weight is 222.24 g/mol. [, ]
Q5: Are there any insights into the structural characteristics of this compound from a crystallographic perspective?
A6: Crystallographic studies of a derivative, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized from methyl 3-(3,4-dimethoxyphenyl)acrylate, offer valuable insights into the structural features of the compound. The central cyclobutane ring in this derivative adopts a slightly distorted square-planar conformation. This arrangement, along with the positioning of substituent groups, influences the molecule's overall geometry and interactions within the crystal lattice. []
Q6: What are some analytical techniques employed in the characterization of this compound?
A7: Mass spectrometry plays a crucial role in characterizing this compound, particularly when analyzing its trimethylsilyl (TMS) derivative. This technique provides valuable information about the fragmentation patterns of the molecule under electron impact, aiding in structural elucidation and identification. [] Additionally, spectroscopic methods like UV, IR, 1D and 2D NMR are employed for comprehensive structural characterization. []
Q7: Has this compound been investigated in the context of coalification processes?
A8: Interestingly, this compound has been studied in the context of coal formation. Research indicates that it can undergo radical cation-initiated dimerization in the presence of a strong oxidant like tris-(2,4-dibromophenyl)aminium hexachloroantimonate (DBAHA). This finding suggests a potential role of such reactions in the oligomerization of plant monomers during coalification. []
Q8: Are there any documented natural sources of this compound?
A9: Phytochemical investigations have revealed the presence of this compound in several plant species. It has been isolated from the aerial parts of Ipomoea subincana, a plant belonging to the Convolvulaceae family. [] Additionally, it has been identified in the bark of Millettia ovalifolia, a plant known for its diverse chemical constituents. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)





